molecular formula C21H23N3OS B3298327 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897454-59-0

3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Cat. No.: B3298327
CAS No.: 897454-59-0
M. Wt: 365.5 g/mol
InChI Key: PACHXTRWBFMHNV-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide (CAS 897454-61-4) is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure features a benzamide core linked to a substituted imidazole moiety via a thioether bridge, enhancing its steric and electronic properties for targeted applications . The well-defined structure of this compound, which incorporates dimethyl and methylphenyl groups, makes it a valuable scaffold for developing bioactive molecules . The imidazole-thioether linkage offers both stability and reactivity, while the benzamide component provides a versatile site for further chemical derivatization, allowing researchers to explore a wide range of structure-activity relationships . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-4-7-17(8-5-14)19-13-23-21(24-19)26-11-10-22-20(25)18-9-6-15(2)16(3)12-18/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACHXTRWBFMHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting 4-methylphenylamine with glyoxal in the presence of ammonium acetate.

    Thioether Formation: The imidazole derivative is then reacted with 2-bromoethyl sulfide to form the thioether linkage.

    Benzamide Formation: Finally, the thioether-imidazole derivative is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide group can form hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzimidazole Derivatives
  • Compound W1 (): 3‑(2‑(1H‑Benzo[d]imidazol‑2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide
    • Key Differences :
  • Replaces the imidazole ring with a benzimidazole core.
  • Contains a 2,4-dinitrophenyl group (electron-withdrawing) instead of the 4-methylphenyl (electron-donating) substituent.
    • Impact : The nitro groups in W1 increase polarity but may reduce metabolic stability due to susceptibility to reduction. The benzimidazole core could enhance π-π stacking compared to imidazole .
Thiadiazole Derivatives
  • Compound 8a (): N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
    • Key Differences :
  • Substitutes imidazole with a thiadiazole ring.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents LogP* Melting Point (°C) Synthetic Yield (%)
Target Compound Benzamide + Imidazole 3,4-Dimethyl, 4-Methylphenyl ~3.5 N/A N/A
W1 () Benzamide + Benzimidazole 2,4-Dinitrophenyl ~2.8 N/A Not reported
8a () Benzamide + Thiadiazole Acetyl, Pyridinyl ~2.1 290 80
BF22499 () Benzamide + Imidazole 4-Fluorophenyl, Chloro ~3.9 N/A Not reported

*LogP estimated based on substituent contributions.

  • Thermal Stability : Thiadiazole derivatives (e.g., 8a) exhibit higher melting points (~290°C), suggesting stronger crystal packing due to planar heterocycles .

Biological Activity

3,4-Dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a complex organic compound characterized by a benzamide core and various functional groups. Its unique structure positions it as a significant candidate in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • IUPAC Name : 3,4-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
  • Molecular Formula : C21H23N3OS
  • CAS Number : 897454-59-0

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : This is achieved by reacting 4-methylphenylamine with glyoxal in the presence of ammonium acetate.
  • Thioether Formation : The imidazole derivative is reacted with 2-bromoethyl sulfide to introduce the thioether linkage.
  • Benzamide Formation : Finally, the thioether-imidazole derivative reacts with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. The imidazole ring is known to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Case Studies and Findings

  • In Vitro Studies : Compounds with similar structures have been tested against multiple cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). For instance, one study reported an IC50 value of 1.18 µM for a related compound against HEPG2 cells, demonstrating significant cytotoxicity compared to standard treatments like staurosporine .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of metalloenzymes through coordination with metal ions present in the active sites of these enzymes. Additionally, the benzamide group can form hydrogen bonds, enhancing binding affinity to biological targets .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its structural features may contribute to its ability to disrupt microbial cell functions.

Research Insights

Studies have indicated that similar imidazole derivatives possess antibacterial and antifungal properties. For example, imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown effectiveness against various bacterial strains .

Summary of Biological Activities

Activity TypeRelevant FindingsIC50 Values
AnticancerEffective against HEPG2, MCF7 cell lines1.18 µM (HEPG2)
Inhibition of metalloenzymesVaries by compound
AntimicrobialEffective against multiple bacterial strainsVaries by strain

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide?

Answer: Synthesis optimization requires precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate imidazole ring formation, while lower temperatures prevent side reactions during sulfanyl-ethyl linkage formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions for sulfanyl group incorporation, while ethanol/water mixtures improve crystallization .
  • Reaction time : Extended reaction times (12–24 hrs) are critical for completing multi-step couplings, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzamide core, imidazole ring, and sulfanyl-ethyl linkage. Aromatic proton signals (δ 7.0–8.5 ppm) and methyl group resonances (δ 2.0–2.5 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching C22_{22}H24_{24}N3_3O2_2S) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological screening assays for this compound?

Answer:

  • Antimicrobial activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity at 24–72 hrs .
  • Enzyme inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates and IC50_{50} calculations .

Q. What role do solvent systems play in the compound’s reactivity during derivatization?

Answer:

  • Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions for sulfanyl group modifications .
  • Low-polarity solvents (e.g., toluene) favor Friedel-Crafts alkylation of the 4-methylphenyl substituent .
  • Aqueous mixtures facilitate hydrolysis of labile groups (e.g., methyl esters) under basic conditions .

Q. Which functional groups in the compound are most reactive for further chemical modifications?

Answer:

  • Sulfanyl (-S-) group : Susceptible to oxidation (e.g., to sulfoxides) or nucleophilic displacement with alkyl halides .
  • Imidazole NH : Participates in hydrogen bonding or metal coordination, useful for designing metal-organic frameworks (MOFs) .
  • Benzamide carbonyl : Reacts with hydrazines or Grignard reagents to form hydrazides or secondary alcohols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?

Answer:

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups to modulate receptor binding .
  • Scaffold hopping : Synthesize analogs with thiadiazole or oxadiazole rings instead of imidazole to compare antimicrobial potency .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets like kinase ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across different studies?

Answer:

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Dose-response validation : Perform triplicate experiments with positive/negative controls (e.g., cisplatin for cytotoxicity) to confirm IC50_{50} reproducibility .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can the reaction mechanism for sulfanyl-ethyl linkage formation be elucidated?

Answer:

  • Kinetic studies : Monitor reaction progress via 1^1H NMR to detect intermediates (e.g., thiolate anions) .
  • Isotopic labeling : Use 34^{34}S-labeled reagents to trace sulfur incorporation pathways via MS .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to map energy barriers for SN2 vs. radical mechanisms .

Q. What advanced purification challenges arise during scale-up synthesis, and how are they addressed?

Answer:

  • Byproduct removal : Use preparative HPLC with gradient elution to separate regioisomers formed during imidazole ring closure .
  • Metal contamination : Employ Chelex resin to chelate residual catalysts (e.g., Pd from coupling reactions) .
  • Polymorphism control : Optimize crystallization conditions (e.g., cooling rate, antisolvent addition) to isolate the thermodynamically stable form .

Q. How can molecular targets of this compound be identified in complex biological systems?

Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
  • Thermal shift assays : Monitor protein denaturation (via SYPRO Orange) to detect target stabilization upon compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

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